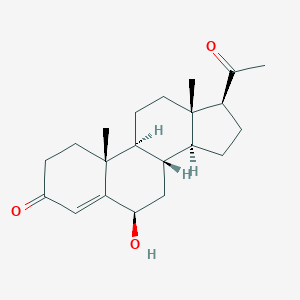

6beta-Hydroxyprogesterone

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6beta-Hydroxyprogesterone can be synthesized through the hydroxylation of progesterone. . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH.

Industrial Production Methods: Industrial production of this compound may involve microbial biotransformation processes. For example, certain strains of yeast, such as Yarrowia lipolytica, can be used to hydroxylate progesterone to produce this compound . These biotransformation processes are typically carried out in bioreactors under controlled conditions to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 6beta-Hydroxyprogesterone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 6beta position can be oxidized to form ketones or aldehydes.

Reduction: The carbonyl groups at positions 3 and 20 can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Esterification can be achieved using carboxylic acids or acid anhydrides in the presence of a catalyst like sulfuric acid (H2SO4).

Major Products:

Oxidation: Formation of 6-ketoprogesterone.

Reduction: Formation of 6beta-hydroxy-3,20-diol.

Substitution: Formation of this compound esters.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Research

Intermediate in Steroidal Synthesis

6beta-Hydroxyprogesterone serves as an important intermediate in the synthesis of various steroidal compounds. It is utilized in the production of derivatives that have therapeutic applications, including hormonal treatments and contraceptives. The compound's unique hydroxylation at the 6beta position allows for specific modifications that enhance the biological activity of synthesized steroids.

Chemical Reaction Pathways

The compound undergoes several chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for developing new steroidal drugs:

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, CrO3 | 6-ketoprogesterone |

| Reduction | NaBH4, LiAlH4 | 6beta-hydroxy-3,20-diol |

| Substitution | Carboxylic acids, H2SO4 | Ester derivatives |

These reactions highlight the versatility of this compound in synthetic organic chemistry.

Biological Applications

Biomarker for Enzyme Activity

In biological research, this compound is used as a biomarker for the activity of cytochrome P450 enzymes, particularly CYP3A4. Studies have demonstrated that different isoforms of cytochrome P450 exhibit varying rates of 6beta-hydroxylation of progesterone, which can be indicative of metabolic differences among species or individuals .

Case Study: Enzyme Activity Variability

Research comparing canine cytochromes P-450 3A12 and 3A26 revealed significant differences in their catalytic activities regarding this compound production. Through chimeric constructs and site-directed mutagenesis, specific amino acid residues were identified that influence this variability . This study underscores the importance of this compound in understanding enzyme specificity and activity.

Medical Research

Potential Therapeutic Uses

Ongoing research is investigating the potential therapeutic applications of this compound in hormone replacement therapy and its effects on various physiological processes. Its interaction with progesterone receptors may modulate hormonal balance and influence reproductive health .

Clinical Implications

The compound's role in clinical settings is also being explored. For instance, it could provide insights into conditions such as congenital adrenal hyperplasia (CAH), where hormone regulation is crucial . Understanding its metabolic pathways may lead to improved treatment strategies for patients with hormonal imbalances.

Industrial Applications

Production of Steroidal Drugs

Industrially, this compound is utilized in the synthesis of steroidal drugs. Its unique properties make it a valuable reference standard in analytical chemistry, aiding in the quality control and development of pharmaceutical products .

Mecanismo De Acción

The mechanism of action of 6beta-Hydroxyprogesterone involves its interaction with specific molecular targets and pathways. It primarily acts on progesterone receptors, modulating their activity and influencing various biological processes. The hydroxylation at the 6beta position may alter its binding affinity and activity compared to progesterone . Additionally, it may interact with other steroid hormone receptors and enzymes involved in steroid metabolism.

Comparación Con Compuestos Similares

Progesterone: The parent compound, involved in the menstrual cycle and pregnancy.

6beta-Hydroxycortisol: Another hydroxylated steroid, used as a biomarker for CYP3A4 activity.

6beta-Hydroxyprogesterone Hemisuccinate: A derivative used in immunoassays.

Uniqueness: this compound is unique due to its specific hydroxylation at the 6beta position, which imparts distinct biological and chemical properties. This modification can influence its metabolic stability, receptor binding affinity, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

6beta-Hydroxyprogesterone is a significant metabolite of progesterone, primarily produced through the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A9. This compound plays a crucial role in various biological processes, including reproductive health, metabolism, and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound is characterized by a hydroxyl group at the 6β position of the progesterone molecule.

- Biological Role : It serves as a biomarker for cytochrome P450 enzyme activity and is involved in the metabolism of steroid hormones.

This compound exerts its effects primarily through the following mechanisms:

- Hormonal Activity : Similar to progesterone, it binds to the progesterone receptor (PR), influencing gene expression related to reproductive processes such as endometrial preparation for implantation and maintenance of pregnancy.

- Enzymatic Pathways : The compound's synthesis involves cytochrome P450 enzymes which facilitate its conversion from progesterone. Specifically, CYP3A4 and CYP3A9 are known to catalyze this reaction, with variations in activity observed across species .

| Property | Description |

|---|---|

| Molecular Formula | C21H30O3 |

| Molecular Weight | 330.47 g/mol |

| Classification | Steroid hormone metabolite |

| Solubility | Soluble in organic solvents; limited solubility in water |

Biological Functions

-

Reproductive Health :

- Plays a vital role in the menstrual cycle and pregnancy maintenance.

- Acts as a progestin in hormone replacement therapies and fertility treatments.

- Metabolic Pathways :

- Clinical Implications :

Efficacy in Preventing Preterm Birth

A significant study involving over 1,700 pregnant women assessed the effectiveness of hydroxyprogesterone caproate (17-OHPC), a related compound, in preventing premature births. The findings indicated that 17-OHPC was no more effective than placebo, raising concerns about its clinical use .

Cytochrome P450 Activity Variability

Research has demonstrated that different isoforms of cytochrome P450 exhibit variability in their ability to produce this compound. For instance, studies comparing canine cytochromes P-450 3A12 and 3A26 revealed that specific amino acid residues influence the catalytic efficiency of these enzymes.

Future Directions in Research

Ongoing research is focusing on:

- Therapeutic Applications : Investigating the potential roles of this compound in various hormonal therapies.

- Safety Profiles : Evaluating long-term exposure effects and potential risks associated with hydroxyprogesterone compounds used in clinical settings.

Propiedades

IUPAC Name |

(6R,8S,9S,10R,13S,14S,17S)-17-acetyl-6-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h10,14-17,19,24H,4-9,11H2,1-3H3/t14-,15+,16-,17-,19+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCLWZOSAFOXFL-CXICGXRGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20975802 | |

| Record name | 6-Hydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

604-19-3 | |

| Record name | 6β-Hydroxyprogesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=604-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregn-4-ene-3,20-dione, 6-beta-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxypregn-4-ene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20975802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What enzymatic differences contribute to the varying production of 6β-hydroxyprogesterone by canine cytochromes P-450 3A12 and 3A26?

A1: Research indicates that canine cytochromes P-450 3A12 and 3A26, despite sharing a high degree of similarity in their amino acid sequences, exhibit different rates of 6β-hydroxyprogesterone production. Specifically, 3A12 demonstrates a significantly higher rate of 6β-hydroxyprogesterone formation compared to 3A26. [] This difference in catalytic activity can be attributed to specific amino acid residues. Studies utilizing chimeric enzymes, a technique involving the combination of protein domains from different sources, and site-directed mutagenesis, a method allowing for specific changes in the amino acid sequence of a protein, have identified three key amino acid residues responsible for this difference: 187, 368, and 369. [] Replacing these residues in 3A26 with the corresponding residues from 3A12 significantly enhanced its 6β-hydroxyprogesterone production. [] This highlights the crucial role of these specific amino acid residues in dictating the catalytic activity and substrate specificity of these enzymes.

Q2: Can you elaborate on the experimental methodology used to identify the key amino acid residues responsible for the different 6β-hydroxyprogesterone hydroxylation rates between canine cytochromes P-450 3A12 and 3A26?

A2: Researchers employed a combination of chimeric constructs and site-directed mutagenesis to pinpoint the specific amino acid residues responsible for the different 6β-hydroxyprogesterone hydroxylation rates. [] Initially, six chimeric enzymes were created by combining segments of 3A12 and 3A26. [] These chimeras, possessing different combinations of residues from both enzymes, were then assessed for their ability to produce 6β-hydroxyprogesterone. [] This approach helped narrow down the regions containing the critical residues. Following the identification of these regions, site-directed mutagenesis was employed to systematically substitute individual amino acid residues within the 3A26 enzyme with the corresponding residues from 3A12. [] By analyzing the enzymatic activity of these mutated 3A26 variants, researchers successfully identified three specific amino acid residues (187, 368, and 369) that, when replaced in 3A26, significantly enhanced its 6β-hydroxyprogesterone hydroxylation activity, bringing it closer to the levels observed with 3A12. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.